Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol It is a derivative of nicotinic acid, characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: Similar structure but different substitution pattern.
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Contains a hydroxyl group instead of a fluorine atom.
Ethyl 6-(trifluoromethyl)nicotinate: Lacks the fluorine atom at the 4-position.
Uniqueness
Ethyl 6-fluoro-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
ethyl 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 |
InChI Key |
JYDAVHBYVZECNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)F |
Origin of Product |
United States |
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